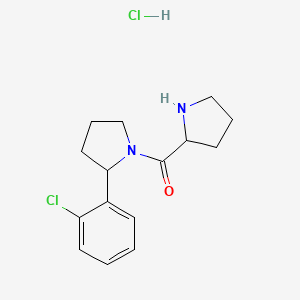
2-(2-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride is a synthetic organic compound It is characterized by the presence of a chlorophenyl group and a pyrrolidine ring, which are common motifs in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Formation of the Carbonyl Group: This can be introduced through oxidation reactions or by using carbonyl-containing reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the chlorophenyl group.
Reduction: Reduction reactions could be used to modify the carbonyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of other chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)pyrrolidine: Lacks the carbonyl group.
1-(Pyrrolidine-2-carbonyl)pyrrolidine: Lacks the chlorophenyl group.
2-(2-Bromophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(2-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride is unique due to the combination of the chlorophenyl group and the pyrrolidine ring with a carbonyl group. This specific arrangement may confer unique chemical and biological properties, making it valuable for specific applications.
Biological Activity
2-(2-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride, known by its CAS number 2829279-61-8, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and various studies that highlight its pharmacological potential.
- Molecular Formula : C₁₀H₁₃Cl₂N
- Molecular Weight : 218.12 g/mol
- CAS Number : 2829279-61-8
Synthesis
The synthesis of this compound involves the reaction of pyrrolidine derivatives with chlorophenyl substituents, followed by hydrochloride salt formation. This method has been detailed in various chemical literature, emphasizing the importance of the chlorophenyl group in enhancing biological activity.
Anticancer Activity
Recent studies have investigated the anticancer properties of pyrrolidine derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant activity against A549 lung adenocarcinoma cells. The viability of these cells post-treatment was assessed using the MTT assay, revealing that certain modifications to the pyrrolidine structure can enhance cytotoxicity while minimizing effects on non-cancerous cells .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | A549 | 15 | Significant activity observed |
| Compound B | HSAEC1-KT | >100 | Low cytotoxicity |
| This compound | TBD | TBD |
Case Studies
A notable study explored the structure-activity relationship (SAR) of pyrrolidine derivatives and their impact on biological activity. Modifications in the phenyl ring significantly influenced anticancer efficacy, suggesting that further research into the specific structural elements of this compound could yield promising results for drug development .
Case Study Example
In a comparative study involving multiple pyrrolidine derivatives, researchers found that compounds with electron-withdrawing groups exhibited enhanced anticancer properties compared to those with electron-donating groups. This finding underscores the potential for optimizing the chemical structure of this compound for improved therapeutic outcomes.
Properties
CAS No. |
1955515-47-5 |
|---|---|
Molecular Formula |
C15H20Cl2N2O |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O.ClH/c16-12-6-2-1-5-11(12)14-8-4-10-18(14)15(19)13-7-3-9-17-13;/h1-2,5-6,13-14,17H,3-4,7-10H2;1H |
InChI Key |
AXKPXSNECQYMGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C3=CC=CC=C3Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















